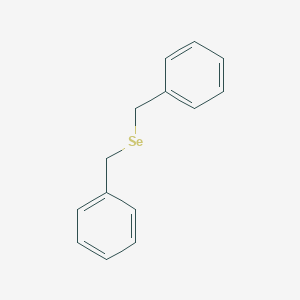

Dibenzyl selenide

Description

Structure

2D Structure

Properties

IUPAC Name |

benzylselanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCRWXJKIEWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171547 | |

| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-38-2 | |

| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Dibenzyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl selenide ((C₆H₅CH₂)₂Se), a prominent member of the organoselenium family, is a compound of increasing interest in chemical synthesis and medicinal chemistry. Its unique reactivity, centered around the selenium atom, makes it a versatile reagent and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and visual representations of key processes are included to support researchers in their laboratory work and drug discovery efforts.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic odor. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄Se |

| Molecular Weight | 261.23 g/mol |

| CAS Number | 1842-38-2 |

| Appearance | White to off-white solid |

| Melting Point | 45-46 °C |

| Boiling Point | 362.3±31.0 °C (Predicted) |

| Solubility | Soluble in organic solvents like THF |

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the key spectroscopic data for this compound.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 10H, Ar-H), ~3.7 (s, 4H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~30 (CH₂) |

| ⁷⁷Se NMR | Chemical shifts for dialkyl selenides typically range from 0 to 400 ppm. |

| Mass Spectrometry (EI) | Key fragments may include [M]+, [M-C₇H₇]+, [C₇H₇]+ (m/z = 91) |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and efficient method involves the reaction of an alkali metal selenide with benzyl halide.

Experimental Protocol: Synthesis from Sodium Selenide and Benzyl Bromide[1]

Materials:

-

Selenium powder (Se)

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide (C₆H₅CH₂Br)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Nitrogen gas (N₂)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, a solution of sodium selenide (Na₂Se) is prepared in situ by reacting selenium powder with sodium borohydride in a mixture of THF and water.[1]

-

The reaction mixture is stirred at room temperature until the selenium powder is consumed, resulting in a colorless solution.

-

Benzyl bromide is then added dropwise to the freshly prepared sodium selenide solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the lone pairs of electrons on the selenium atom, making it a nucleophilic species. It undergoes various reactions, including oxidation, and can act as a precursor for other organoselenium compounds.

Oxidation Reactions

This compound can be oxidized to the corresponding selenoxide and selenone using various oxidizing agents. The selenoxide can undergo syn-elimination, a useful transformation in organic synthesis.

Use as a Precursor in Organic Synthesis

This compound serves as a precursor for the synthesis of other valuable organoselenium compounds. For instance, it can be used to introduce the benzylseleno group into organic molecules.

Reactivity of this compound.

Applications in Drug Development

Organoselenium compounds, including this compound, have garnered significant attention in drug development due to their diverse biological activities. While specific data for this compound is emerging, the broader class of dialkyl selenides exhibits promising anticancer and antioxidant properties.

The biological activity of such compounds is often linked to their ability to modulate intracellular redox homeostasis. For instance, they can interact with glutathione (GSH) and other thiols, influencing cellular signaling pathways that are dependent on the cellular redox state.

Potential role in cellular redox modulation.

Conclusion

This compound is a valuable organoselenium compound with a rich chemistry that is being increasingly explored for applications in organic synthesis and drug discovery. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, supported by experimental protocols and logical diagrams. Further research into the specific biological mechanisms of action of this compound is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Dibenzyl Selenide from Benzyl Halides

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for producing dibenzyl selenide from benzyl halides. It details various methodologies, including direct substitution with selenide salts, in situ generation of selenium nucleophiles, and phase transfer catalysis, offering a comparative analysis of their efficacy and reaction conditions.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. As organoselenium compounds, they are explored for their potential as antioxidants, enzyme inhibitors, and synthons in organic synthesis. The synthesis of these compounds from readily available benzyl halides is a fundamental transformation in organoselenium chemistry. This document outlines the key experimental protocols and quantitative data associated with these synthetic methods.

Core Synthetic Methodologies

The synthesis of this compound from benzyl halides primarily involves the nucleophilic substitution of the halide by a selenium-containing nucleophile. The choice of the selenium source and the reaction conditions significantly influences the yield and purity of the product.

Direct Reaction with Sodium Selenide

One of the most straightforward methods for synthesizing this compound is the direct reaction of a benzyl halide with sodium selenide (Na₂Se). This reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol:

A detailed procedure for this method involves the in situ generation of sodium selenide followed by its reaction with benzyl bromide.[1]

-

Preparation of Sodium Selenide: In a reaction vessel under an inert atmosphere, elemental selenium is reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄), in an appropriate solvent system like a mixture of tetrahydrofuran (THF) and water.[1]

-

Reaction with Benzyl Halide: To the freshly prepared sodium selenide solution, benzyl bromide is added. The reaction mixture is stirred at room temperature for a specified duration to allow for the complete formation of this compound.[1]

-

Work-up and Isolation: The product is then extracted from the reaction mixture using an organic solvent, followed by washing, drying, and purification, typically by chromatography or recrystallization.

Logical Relationship: Synthesis via Sodium Selenide

Caption: Synthesis of this compound from benzyl bromide and in situ generated sodium selenide.

Quantitative Data Summary: Direct Reaction with Sodium Selenide

| Benzyl Halide | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | NaBH₄ | THF/H₂O | 25 | 2 | 81 | [1] |

| Benzyl Bromide | NaBH₄ | Ethanol | 25 | 2 | 81 | [1] |

| Benzyl Bromide | NaBH₄ | Acetonitrile | 25 | 2 | 80 | [1] |

| Benzyl Chloride | NaBH₄ | Water | 25 | 18 | Not specified | [2] |

Synthesis via In Situ Generation of Sodium Hydrogen Selenide

An alternative approach involves the use of sodium hydrogen selenide (NaHSe), which can also be generated in situ from elemental selenium.

Experimental Protocol:

-

Preparation of Sodium Hydrogen Selenide: Elemental selenium powder is treated with sodium borohydride in deoxygenated distilled water under a nitrogen atmosphere. This reaction leads to the formation of a solution containing sodium hydrogen selenide.[2]

-

Reaction with Benzyl Chloride: Benzyl chloride is then introduced into the flask, and the mixture is stirred at room temperature for an extended period (e.g., 18 hours).[2]

-

Isolation: The solid product is collected by filtration, washed with water, and recrystallized.[2]

Experimental Workflow: In Situ NaHSe Generation and Reaction

Caption: Workflow for the synthesis of this compound using in situ generated NaHSe.

Phase Transfer Catalysis (PTC) Method

Phase transfer catalysis is an effective technique for reactions involving reactants in immiscible phases, which is often the case in the synthesis of organoselenium compounds.[3][4] This method can be adapted for the synthesis of dibenzyl diselenide, which can subsequently be reduced to this compound. A direct synthesis of this compound under PTC conditions is also plausible.

Experimental Protocol (for Dibenzyl Diselenide):

-

Reaction Setup: Elemental selenium is reacted with sodium hydroxide at 65–70 °C in the presence of a phase transfer catalyst.[5] This generates sodium diselenide in situ.

-

Addition of Benzyl Halide: The corresponding benzyl halide is then added to the reaction mixture, leading to the formation of dibenzyl diselenide in good to excellent yields.[5]

Signaling Pathway: Phase Transfer Catalysis

Caption: Mechanism of phase transfer catalysis for dibenzyl diselenide synthesis.

Quantitative Data Summary: Phase Transfer Catalysis for Dibenzyl Diselenides

| Benzyl Halide | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Substituted Benzyl Halides | Not Specified | Not Specified | 65-70 | Good to Excellent | [5] |

Conclusion

The synthesis of this compound from benzyl halides can be achieved through several effective methods. The choice of method may depend on the desired scale, available reagents, and required purity of the final product. The direct reaction with in situ generated sodium selenide using sodium borohydride as a reducing agent offers high yields under mild conditions.[1] The use of phase transfer catalysis presents a convenient and efficient alternative, particularly for reactions involving different phases.[5] For researchers and drug development professionals, these methods provide a robust toolkit for the synthesis of this compound and related organoselenium compounds, paving the way for further exploration of their therapeutic and material applications.

References

- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. iajpr.com [iajpr.com]

- 5. Convenient synthesis of dibenzyl diselenides under phase transfer conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Dibenzyl Selenide: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Physicochemical Properties and Synthetic Methodologies of Dibenzyl Selenide

This technical guide provides a concise yet comprehensive overview of this compound, a simple organoselenium compound. While its close relative, dibenzyl diselenide, has been the subject of more extensive research, this document focuses on the available technical data for this compound, addressing its chemical identity, and potential synthetic routes. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development who are exploring the potential of organoselenium compounds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is crucial to distinguish it from dibenzyl diselenide, which possesses two selenium atoms.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Benzyl selenide, Dibenzyl monoselenide, (benzylseleno)methylbenzene | [1] |

| CAS Number | 1842-38-2 | [1][2] |

| Molecular Formula | C₁₄H₁₄Se | [1][2] |

| Molecular Weight | 261.22 g/mol | [1][2] |

| Appearance | Not explicitly stated for this compound, but related compounds are often solids. | |

| Melting Point | 45 °C | [1] |

| Boiling Point | 362.3±31.0 °C (Predicted) | [1] |

Synthetic Approaches

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general synthetic strategy can be inferred from the synthesis of other organoselenium compounds. The synthesis of this compound can be approached via the reaction of a benzyl halide with a selenium nucleophile. A plausible synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways: A Research Gap

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific biological activities and associated signaling pathways of this compound. Much of the research on the biological effects of benzyl-containing organoselenium compounds has focused on dibenzyl diselenide . Studies on dibenzyl diselenide suggest it can exhibit both antioxidant and pro-oxidant properties, depending on the cellular context.[3] For instance, it has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, potentially leading to cell death.[3]

Given the chemical similarity, it is plausible that this compound could also participate in redox-related biological processes. Organoselenium compounds are known to interact with thiols and can modulate cellular redox environments. However, without direct experimental evidence, any discussion of the specific signaling pathways affected by this compound would be speculative.

The diagram below illustrates a generalized mechanism by which organoselenium compounds can exert their effects, which may serve as a hypothetical framework for future studies on this compound.

Caption: Potential redox-modulating role of organoselenium compounds.

Future Directions and Conclusion

This compound remains a relatively understudied compound within the broader field of organoselenium chemistry. While its basic physicochemical properties are known, there is a clear need for further research to elucidate its biological effects and potential as a modulator of cellular signaling pathways. For drug development professionals, this represents both a challenge and an opportunity. The synthesis of this compound appears feasible based on established chemical principles, and its structural simplicity makes it an attractive candidate for foundational studies into the structure-activity relationships of monoselenides. Future research should focus on robust synthesis and purification protocols, followed by systematic in vitro and in vivo evaluations to determine its biological activity profile and potential therapeutic applications.

References

Physical properties of dibenzyl selenide: melting point, solubility.

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and drug development, influencing factors such as formulation, storage, and bioavailability.

Data Presentation

A summary of the available quantitative data for dibenzyl selenide is presented in the table below.

| Physical Property | Value |

| Melting Point | 46 °C |

| Solubility | Data not available |

Experimental Protocols

Detailed methodologies for the determination of the physical properties of solid organic compounds are crucial for reproducible and accurate measurements. The following sections provide standard protocols for determining the melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following protocol describes the capillary method, a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus.

-

Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting range.

-

Precise Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute as the melting point is approached.

-

Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2°C.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in solution-based assays, formulations, and purification processes. The following protocol outlines a standard method for determining the solubility of a solid in a liquid solvent.

Methodology:

-

Solvent Selection: A range of common laboratory solvents should be selected for the solubility determination, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter can also be employed.

-

-

Quantification of Dissolved Solute:

-

The solvent from the known volume of the saturated solution is removed (e.g., by evaporation under reduced pressure).

-

The mass of the remaining solid this compound is accurately measured.

-

-

Calculation of Solubility: The solubility is calculated and typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of determining the key physical properties of a compound can be visualized to provide a clear and concise understanding of the experimental process.

Caption: Workflow for the determination of melting point and solubility.

Initial investigations into dibenzyl selenide reactivity.

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction to Dibenzyl Selenide

This compound ((C₆H₅CH₂)₂Se), also known as benzylic selenide, is an organoselenium compound that has garnered interest in synthetic organic chemistry and is emerging as a molecule of interest in medicinal chemistry. Organoselenium compounds are known for their unique reactivity, which is primarily dictated by the selenium atom's ability to exist in various oxidation states and to act as both a nucleophile and, upon activation, an electrophile.[1] This guide focuses on the initial investigations into the fundamental reactivity of this compound, distinct from its diselenide counterpart, dibenzyl diselenide. We will explore its synthesis, characterization, and core reactive principles, providing a technical foundation for researchers in the field. The potential applications of selenium compounds in drug development, including as anticancer and antioxidant agents, underscore the importance of understanding the chemistry of foundational molecules like this compound.[2][3]

Synthesis and Characterization

The preparation of this compound can be achieved through several synthetic routes, typically involving the reaction of a benzyl electrophile with a selenium nucleophile.

Data Presentation: Synthesis of this compound

The following table summarizes prominent methods for the synthesis of this compound and related dialkyl selenides.

| Method | Starting Materials | Reagents & Conditions | Yield | Reference |

| Nucleophilic Substitution (from Benzyl Halide) | Benzyl bromide, Elemental Selenium | Sodium borohydride (NaBH₄) in THF-H₂O, Room Temperature | High | [4] |

| Nucleophilic Substitution (from Benzyl Halide) | Benzyl chloride, Elemental Selenium | Potassium hydroxide (KOH) in water, 60°C | 97% (for diselenide, adaptable for selenide) | [5] |

| Reductive Selenation (from Benzyl Alcohol) | Benzyl alcohol, Elemental Selenium | Indium(III) iodide (InI₃), Hydrosilane | Not specified for selenide, effective for sulfide analogue | [6] |

Experimental Protocol: Synthesis from Benzyl Bromide

This protocol is adapted from established methods for the synthesis of dialkyl selenides.[4]

Objective: To synthesize this compound via the in-situ generation of sodium selenide and subsequent reaction with benzyl bromide.

Materials:

-

Elemental selenium powder (Se)

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium (1.0 eq) in a mixture of THF and water.

-

To this suspension, add sodium borohydride (3.0 eq) portion-wise at room temperature (25 °C). The reaction mixture will be stirred until the black selenium powder is consumed, and the solution becomes colorless, indicating the formation of sodium selenide (Na₂Se). This step should be relatively brief (e.g., 1 hour), as longer reaction times can lead to the formation of sodium diselenide and the corresponding diselenide byproduct.[4]

-

Once the formation of sodium selenide is complete, add benzyl bromide (2.4 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Reference |

| CAS Number | 1842-38-2 | [5] |

| Molecular Formula | C₁₄H₁₄Se | |

| Molecular Weight | 261.22 g/mol | Calculated |

| Appearance | Solid | [5] |

| Storage Temperature | Inert atmosphere, Room Temperature | [7] |

Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Initial Investigations into Reactivity

The reactivity of this compound is centered on the selenium atom. The selenium possesses lone pairs of electrons, making it nucleophilic. It can also be oxidized to higher oxidation states, leading to different chemical behaviors.

Nucleophilic Reactivity

The selenium atom in this compound is a soft nucleophile and can react with various electrophiles.[8] This reactivity is analogous to that of sulfides but with enhanced nucleophilicity. Reactions with alkyl halides can lead to the formation of selenonium salts.

The general reaction is as follows: (C₆H₅CH₂)₂Se + R-X → [(C₆H₅CH₂)₂Se-R]⁺X⁻ (where R-X is an electrophile, such as an alkyl halide)

This nucleophilic character is fundamental to many of the roles organoselenium compounds play in organic synthesis.

Oxidation to Selenoxides

A key reaction of selenides is their oxidation to selenoxides. This transformation is pivotal, as selenoxides are valuable intermediates, notably in selenoxide elimination reactions to form alkenes. Common oxidizing agents include hydrogen peroxide (H₂O₂), ozone (O₃), and meta-chloroperoxybenzoic acid (m-CPBA).

The oxidation of this compound to dibenzyl selenoxide proceeds as follows: (C₆H₅CH₂)₂Se + [O] → (C₆H₅CH₂)₂Se=O

This oxidation is often the first step in catalytic cycles where the selenide acts as a pre-catalyst.[9]

Mandatory Visualization: Oxidation of this compound

Caption: Oxidation of this compound to dibenzyl selenoxide.

Role in Catalysis

This compound can serve as a pre-catalyst in various oxidation reactions.[9] The catalytic cycle typically involves the oxidation of the selenide to a higher-valent selenium species (like a selenoxide), which then acts as the active oxidant for a substrate. After transferring the oxygen atom, the selenium species is reduced back to the selenide, completing the cycle. This allows for the use of stoichiometric, environmentally benign oxidants like H₂O₂.[10]

Mandatory Visualization: Catalytic Cycle

Caption: General catalytic cycle involving a selenide/selenoxide redox couple.

Experimental Protocols: Reactivity Studies

Protocol: Oxidation of this compound

Objective: To oxidize this compound to dibenzyl selenoxide using hydrogen peroxide.

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Dichloromethane (CH₂Cl₂) or Ethanol

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting selenide is consumed.

-

Upon completion, carefully quench any excess peroxide with a mild reducing agent (e.g., sodium sulfite solution) if necessary.

-

Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the dibenzyl selenoxide product. The product should be handled with care as selenoxides can be thermally unstable.

Potential Applications in Drug Development

While research on this compound itself is nascent, the broader class of organoselenium compounds has shown significant promise in medicinal chemistry.[2]

-

Anticancer Activity: Many organoselenium compounds, particularly diselenides, exhibit potent anticancer properties.[3][11] They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular redox pathways.[3] Dibenzyl diselenide, a closely related compound, has shown potent inhibition of cancer cell growth.[11]

-

Antioxidant Properties: Paradoxically, organoselenium compounds can also act as antioxidants, most notably as mimics of the enzyme glutathione peroxidase (GPx).[12] This enzyme is crucial for protecting cells from oxidative damage. The ability of compounds like this compound to participate in redox cycling suggests potential for antioxidant activity.[13]

-

Signaling Pathways: The biological activity of these compounds is often tied to their interaction with cellular thiols and selenols, modulating signaling pathways that are critical in cancer and inflammatory diseases.[12]

The investigation into this compound's specific biological effects is a logical extension of the established activities of related organoselenium molecules.

Conclusion

Initial investigations reveal that this compound is a versatile molecule with well-defined synthetic pathways. Its core reactivity is characterized by the nucleophilicity of the selenium atom and its facile oxidation to the corresponding selenoxide. This fundamental reactivity underpins its potential use as a synthetic intermediate and as a pre-catalyst in oxidation reactions. Given the significant biological activities reported for structurally similar organoselenium compounds, a deeper exploration of this compound's properties is a promising avenue for future research, particularly in the fields of organic synthesis and drug development.

References

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibenzyl diselenide synthesis - chemicalbook [chemicalbook.com]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. 1482-82-2 CAS MSDS (Dibenzyl diselenide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

- 12. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]

- 13. Dibenzyl diselenide | 1482-82-2 | Benchchem [benchchem.com]

A Technical Guide to the Basic Reaction Mechanisms of Dibenzyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental reaction mechanisms associated with dibenzyl selenide. It covers its synthesis, core reactivity including nucleophilic and electrophilic interactions, oxidation, and radical chemistry, as well as the interconnected role of its corresponding diselenide. The content is structured to provide actionable insights for professionals in chemical research and drug development, with quantitative data, detailed experimental protocols, and clear visual diagrams to illustrate complex processes.

Synthesis of this compound

The most prevalent methods for synthesizing symmetrical dialkyl selenides, such as this compound, involve the in situ generation of an alkali metal selenide which then acts as a potent nucleophile.[1] A common and efficient approach utilizes elemental selenium reduced by an appropriate agent, followed by reaction with an electrophile like benzyl bromide or benzyl chloride.[1][2]

The typical reaction proceeds in two main stages:

-

Formation of Sodium Selenide (Na₂Se): Elemental selenium is reduced, often by sodium borohydride (NaBH₄), to form sodium selenide.[1] The efficiency of this step is crucial as the sodium selenide can be oxidized to sodium diselenide if the reaction time is prolonged, leading to the formation of dibenzyl diselenide as a byproduct.[1]

-

Nucleophilic Substitution: The generated sodium selenide reacts with two equivalents of a benzyl halide via an Sₙ2 mechanism to yield this compound.[1][3]

Caption: Workflow for the synthesis of this compound.

Quantitative Data on Synthesis

The choice of reducing agent, solvent, and reaction time significantly impacts the yield of this compound. Optimization studies have shown that specific conditions favor the formation of the selenide over the diselenide byproduct.[1]

| Entry | Reducing Agent (eq.) | Solvent | Reaction Time (Selenide Formation) | Reaction Time (Alkylation) | Yield (%) | Ref. |

| 1 | NaBH₄ (3.0) | THF/H₂O | 1 h | 2 h | >95 | [1] |

| 2 | NaBH₄ (2.0) | THF/H₂O | 1 h | 2 h | 81 | [1] |

| 3 | NaBH₄ (3.0) | EtOH | 1 h | 2 h | 81 | [1] |

| 4 | NaBH₄ (3.0) | MeCN | 1 h | 2 h | 80 | [1] |

Experimental Protocol: Synthesis from Elemental Selenium

The following protocol is adapted from a standard laboratory preparation.[2]

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer and an addition funnel. Purge the flask with an inert gas (e.g., nitrogen).

-

Initial Reagents: Add 4.6 g (0.058 moles) of selenium powder to the flask, followed by 50 mL of deoxygenated distilled water.

-

Reducing Agent Preparation: In a separate container, dissolve 4.6 g (0.122 moles) of sodium borohydride in 50 mL of deoxygenated distilled water.

-

Selenide Formation: Slowly add the sodium borohydride solution to the selenium suspension in the flask via the addition funnel. Vigorous hydrogen evolution will occur as the selenium is consumed, yielding a solution of sodium hydrogen selenide.

-

Alkylation: Introduce 14.6 g (0.116 moles, assuming benzyl bromide) of the benzyl halide into the flask.

-

Reaction: Stir the resulting mixture at room temperature for 18 hours.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize twice from pentane to yield pure, rod-like crystals of this compound.

Core Reaction Mechanisms

The reactivity of this compound is primarily governed by the lone pairs of electrons on the selenium atom, making it nucleophilic. However, the broader chemistry of benzyl-selenium systems is deeply connected to the reactivity of the corresponding dibenzyl diselenide (Bn-Se-Se-Bn), which is a gateway to both electrophilic and radical species.[4]

Nucleophilic and Electrophilic Reactivity

As a nucleophile, the selenium atom in this compound can react with various electrophiles. Conversely, the related benzylselenolate anion (BnSe⁻), generated from the reduction of dibenzyl diselenide, is a potent "soft" nucleophile that readily reacts with carbon electrophiles.[5][6]

Dibenzyl diselenide itself can also serve as a source of electrophilic selenium, particularly when activated.[4][5] It reacts with strong carbanionic nucleophiles like Grignard reagents or organolithium compounds.[5][7]

Caption: Duality of selenium reactivity.

Oxidation Reactions and Catalysis

This compound can be oxidized to the corresponding selenoxide (Bn₂Se=O). This transformation is a key step in many catalytic processes where the selenide acts as an oxygen transfer agent.

More commonly in catalysis, the related dibenzyl diselenide is used as a pre-catalyst.[8] It is oxidized in situ, often by hydrogen peroxide, to form highly reactive species like benzeneseleninic acid.[9] These species are the true catalysts in various oxidation reactions, including Baeyer-Villiger oxidations.[8][9] The catalytic cycle involves the oxidation of the selenium species, which then oxidizes the substrate and is reduced back to its initial state.

Caption: Catalytic cycle involving diselenide oxidation.

Reductive and Homolytic Cleavage

The Se-Se bond in dibenzyl diselenide is relatively weak and susceptible to both reductive and homolytic cleavage.

-

Reductive Cleavage: Treatment with reducing agents like NaBH₄ or hydrazine breaks the Se-Se bond to form two equivalents of the benzylselenolate anion (BnSe⁻).[5][7][10] This is a primary route to generating the nucleophilic form of the benzylseleno group.

-

Homolytic Cleavage: The Se-Se bond can also be cleaved by heat or UV light, generating two benzylseleno radicals (BnSe•).[11][12] These radicals can participate in various addition and substitution reactions. The carbon-selenium bond in this compound itself can also undergo homolysis under more forcing conditions, yielding benzyl radicals. The excellent carbon-radical-capturing ability of diselenides makes them effective reagents in radical-mediated transformations.[12][13]

Caption: Reductive vs. homolytic cleavage of the Se-Se bond.

Applications in Drug Development and Research

The unique redox chemistry of organoselenium compounds, including this compound and its derivatives, makes them interesting candidates for drug development. They exhibit a dual character, capable of acting as antioxidants by mimicking the activity of glutathione peroxidase (GPx) or as pro-oxidants that induce oxidative stress in cancer cells.[11][14] This context-dependent behavior is a significant area of current research.[11] In synthetic research, their ability to facilitate specific oxidations, cyclizations, and radical additions under mild conditions makes them valuable tools.[4][15][16]

Experimental Protocol: Thiol Oxidase Activity Assay

The biological and catalytic activity of diselenides is often assessed by their ability to oxidize thiols, a process relevant to their GPx-like activity. The following is a general protocol adapted from studies on diphenyl diselenide.[14]

-

Reaction Mixture: Prepare a reaction medium in a suitable buffer containing a thiol source (e.g., 1 mM dithiothreitol, DTT) and the diselenide catalyst (e.g., 25-50 µM).

-

Incubation: Incubate the mixture at 37 °C.

-

Monitoring: At various time points (e.g., 0, 1, 2, 3, 4, 24 hours), collect aliquots of the reaction mixture.

-

Quantification: Measure the remaining thiol concentration using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product detectable by UV-Vis spectrophotometry. The rate of thiol disappearance indicates the thiol oxidase activity of the diselenide.

This assay allows for the quantitative comparison of the catalytic efficiency of different organoselenium compounds.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, as organoselenium compounds can be toxic.

References

- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of Dibenzylic Diselenides Using Elemental Selenium - ChemistryViews [chemistryviews.org]

- 4. chimia.ch [chimia.ch]

- 5. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Rapid and precise preparation of reactive benzeneselenolate solutions by reduction of diphenyl diselenide with hydrazine–sodium methanolate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Dibenzyl diselenide | 1482-82-2 | Benchchem [benchchem.com]

- 12. Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]

- 15. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Health and Safety Considerations for Handling Dibenzyl Selenide: A Technical Guide

Disclaimer: Specific safety and toxicity data for dibenzyl selenide is limited in publicly available literature. This guide is based on general principles for handling organoselenium compounds and data from the closely related compound, dibenzyl diselenide. A comprehensive, substance-specific risk assessment should be conducted prior to any handling or experimentation.

This compound is an organoselenium compound that, while less common in literature than its diselenide counterpart, requires careful handling due to the potential toxicity associated with selenium-containing molecules. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and mitigate risks. This technical guide provides an in-depth overview of the known properties, potential hazards, and recommended handling procedures for this compound, drawing necessary comparisons with dibenzyl diselenide where data is absent.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄Se |

| Molecular Weight | 261.22 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

| Decomposition | Thermal decomposition may yield bibenzyl. |

Table 2: Health and Safety Data for Dibenzyl Diselenide (as a proxy for this compound)

| Hazard | Data |

| Acute Oral Toxicity | Toxic if swallowed. |

| Acute Inhalation Toxicity | Toxic if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |

| Hazardous Decomposition Products | Oxides of carbon and selenium. |

Experimental Protocols for Safe Handling

Given the potential for toxicity, all work with this compound should be conducted in a well-ventilated fume hood. The following are general experimental protocols for the safe handling of potentially hazardous organoselenium compounds.

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.

-

Body Protection: A lab coat, buttoned, with long sleeves.

-

Respiratory Protection: For operations with a potential for aerosol generation, a properly fitted respirator with a particulate and organic vapor cartridge is advised.

2.2. Engineering Controls

-

Ventilation: All handling of solid and solutions of this compound must be performed inside a certified chemical fume hood.

-

Weighing: Weighing of the solid should be done in a ventilated enclosure or by using a "weighing in" technique where the compound is transferred directly into a sealable container within the fume hood.

2.3. Waste Disposal

-

All waste materials, including contaminated gloves, paper towels, and glassware, must be disposed of as hazardous waste.

-

Selenium-containing waste streams should be segregated and clearly labeled.

Visualized Workflows and Pathways

Diagram 1: Safe Handling Workflow for Organoselenium Compounds

Caption: A logical workflow for the safe handling of potentially hazardous organoselenium compounds.

Diagram 2: Potential Thermal Decomposition of this compound

Caption: A simplified representation of the potential thermal decomposition of this compound.

An In-Depth Technical Guide to the Se-C Bond in Dibenzyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selenium-carbon (Se-C) bond in dibenzyl selenide. The document delves into the synthesis, structural characteristics, spectroscopic properties, and reactivity of this organoselenium compound, presenting key quantitative data and detailed experimental methodologies. This information is crucial for professionals in drug development and chemical research who are exploring the therapeutic potential and chemical behavior of selenium-containing molecules.

Synthesis of this compound

The synthesis of this compound is a critical first step in its analysis. A common and effective method involves the reaction of benzyl halides with a selenium source.

Experimental Protocol: Synthesis via Sodium Selenide

A frequently employed laboratory-scale synthesis involves the in-situ generation of sodium selenide followed by its reaction with benzyl bromide.

Materials:

-

Selenium powder

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide (C₇H₇Br)

-

Tetrahydrofuran (THF)

-

Water (deoxygenated)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, selenium powder is suspended in a mixture of THF and deoxygenated water.

-

Sodium borohydride is added portion-wise to the suspension. The reaction is exothermic and results in the formation of a colorless solution of sodium selenide (Na₂Se). The reaction progress is monitored by the consumption of the black selenium powder.

-

Benzyl bromide is then added dropwise to the freshly prepared sodium selenide solution at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete conversion.

-

The product, this compound, is then extracted from the reaction mixture using an organic solvent such as diethyl ether or dichloromethane.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Structural Analysis of the Se-C Bond

A thorough understanding of the Se-C bond in this compound requires detailed structural information, primarily obtained through X-ray crystallography and computational modeling.

Crystallographic Data

As of the latest literature search, a definitive single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). The absence of this experimental data means that precise, experimentally determined values for the Se-C bond length and the C-Se-C bond angle are not available.

However, data from related organoselenium compounds can provide valuable estimates. For instance, in various substituted diaryl selenides, the C-Se bond lengths typically range from 1.90 to 1.95 Å, and the C-Se-C bond angles are generally between 95° and 105°. It is anticipated that the structural parameters for this compound would fall within these ranges.

Computational Modeling

In the absence of experimental crystal structure data, computational chemistry serves as a powerful tool to predict the molecular geometry of this compound. Density Functional Theory (DFT) calculations, using a suitable basis set (e.g., B3LYP/6-311G(d,p)), can provide optimized geometries and predict key structural parameters.

Table 1: Predicted Structural Parameters for this compound (Computational)

| Parameter | Predicted Value |

| Se-C Bond Length (Å) | 1.94 |

| C-Se-C Bond Angle (°) | 101.5 |

| Dihedral Angle (C-C-Se-C) (°) | ~75 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Spectroscopic Characterization of the Se-C Bond

Spectroscopic techniques are indispensable for characterizing the Se-C bond and the overall structure of this compound.

⁷⁷Se NMR Spectroscopy

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy is a highly sensitive technique for probing the electronic environment of the selenium atom. The chemical shift (δ) of the ⁷⁷Se nucleus is influenced by the nature of the groups attached to it.

Table 2: ⁷⁷Se NMR Spectroscopic Data

| Compound | Solvent | ⁷⁷Se Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | Not yet experimentally reported |

| Diphenyl selenide | CDCl₃ | ~410 |

| Dibenzyl diselenide | CDCl₃ | ~460 |

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ⁷⁷Se frequency.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Relaxation Delay (d1): A relatively long relaxation delay (e.g., 5-10 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ⁷⁷Se nuclei.

-

Acquisition Time (aq): Sufficient acquisition time to resolve the signals.

-

Number of Scans (ns): A large number of scans is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance (7.6%) and moderate gyromagnetic ratio of ⁷⁷Se.

-

Referencing: The ⁷⁷Se chemical shifts are typically referenced externally to a known standard, such as dimethyl selenide (0 ppm) or diphenyl diselenide (463 ppm in CDCl₃).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, including those involving the Se-C bond. The Se-C stretching vibration is a key diagnostic peak.

Table 3: Vibrational Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Se-C Stretch | ~550 - 600 | Medium |

| CH₂ Wagging | ~1200 - 1250 | Medium-Strong |

| Aromatic C-H Stretch | ~3000 - 3100 | Strong |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Strong |

Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the solvent used.

Reactivity and Bond Strength of the Se-C Bond

The reactivity of this compound is largely governed by the properties of the Se-C bond, including its bond dissociation energy (BDE).

Bond Dissociation Energy

The Se-C bond dissociation energy is a measure of the strength of the bond. A lower BDE indicates a weaker bond that is more susceptible to cleavage. The BDE can be estimated using computational methods. For dialkyl selenides, the Se-C BDE is generally in the range of 230-250 kJ/mol.

Table 4: Estimated Bond Dissociation Energy

| Bond | Estimated BDE (kJ/mol) |

| Se-C (in this compound) | ~240 |

This value suggests that the Se-C bond in this compound is relatively stable under normal conditions but can be cleaved under energetic conditions such as photolysis or thermolysis.

Visualizing the Analysis Workflow and Molecular Structure

To provide a clear overview of the analytical process and the molecular structure, the following diagrams are presented using the DOT language for Graphviz.

Caption: Workflow for the analysis of the Se-C bond in this compound.

Caption: Molecular structure of this compound highlighting the Se-C bonds.

Conclusion

This technical guide has synthesized the current understanding of the Se-C bond in this compound. While a definitive crystal structure remains to be determined, a combination of synthetic methodologies, spectroscopic analyses, and computational predictions provides a robust framework for its characterization. The presented data and protocols offer a valuable resource for researchers working with this and related organoselenium compounds, facilitating further investigations into their chemical properties and potential applications in fields such as medicinal chemistry and materials science. Future work should prioritize obtaining a single-crystal X-ray structure to provide precise experimental validation of the structural parameters of the Se-C bond.

Methodological & Application

Application Notes & Protocols: A Facile Synthesis of Dibenzyl Selenide Using Sodium Borohydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyl selenide and other organoselenium compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique biological activities and applications as versatile synthetic intermediates. This document provides a detailed protocol for the synthesis of this compound via the reduction of elemental selenium with sodium borohydride (NaBH4), followed by in-situ alkylation with benzyl bromide. This method offers an efficient and straightforward route to obtain this compound under mild reaction conditions.

Reaction Principle

The synthesis proceeds in two main steps. First, elemental selenium is reduced by sodium borohydride in an aqueous medium to generate sodium selenide (Na2Se). Subsequently, the highly nucleophilic sodium selenide reacts with benzyl bromide in a biphasic system (water-THF) to yield the desired product, this compound.

Step 1: Formation of Sodium Selenide

2Se + 2NaBH4 + 6H2O → Na2Se2 + 2B(OH)3 + 7H2

Na2Se2 + NaBH4 → 2Na2Se + ...

Step 2: Synthesis of this compound

Na2Se + 2C6H5CH2Br → (C6H5CH2)2Se + 2NaBr

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yield for the synthesis of this compound.[1]

| Reagent/Parameter | Molar Equivalent/Value |

| Selenium (Se) | 1.0 eq |

| Sodium Borohydride (NaBH4) | 3.0 eq |

| Benzyl Bromide (BnBr) | 2.4 eq |

| Solvents | H2O / THF |

| Temperature | 25 °C |

| Reaction Time (Na2Se formation) | 1 hour |

| Reaction Time (Alkylation) | 2-48 hours |

| Isolated Yield | Up to 98% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the general procedure for the synthesis of dialkyl monoselenides.[1]

Materials:

-

Selenium powder (Se)

-

Sodium borohydride (NaBH4)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH2Cl2)

-

Deionized water (H2O)

-

Brine solution

-

Nitrogen gas (N2)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Sodium Selenide Solution:

-

To a stirred mixture of sodium borohydride (144 mg, 3.9 mmol, 3.0 eq) in deionized water (2 mL), add selenium powder (100 mg, 1.3 mmol, 1.0 eq) under a nitrogen atmosphere.

-

Stir the resulting mixture vigorously at room temperature (25 °C) for 1 hour. The black color of the selenium powder will disappear, and the solution will turn white, indicating the formation of sodium selenide.

-

-

Synthesis of this compound:

-

Slowly add a solution of benzyl bromide (3.1 mmol, 2.4 eq) in anhydrous tetrahydrofuran (8 mL) to the freshly prepared sodium selenide solution.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Stirring is typically continued for 2–48 hours until the reaction is complete.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water (30 mL).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Safety Precautions:

-

Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. Handle with care and away from ignition sources.

-

Benzyl bromide is a lachrymator and should be handled with care in a fume hood.

References

Application Notes and Protocols for Dibenzyl Selenide as a Precursor for Metal Selenide Nanoparticles

Note to the Reader: Following a comprehensive review of scientific literature, it has been determined that the use of dibenzyl selenide as a direct precursor for the synthesis of metal selenide nanoparticles is not a well-documented or established method. The search did not yield specific experimental protocols, quantitative data, or reaction pathways for this particular application.

Therefore, the following sections provide a general overview of the synthesis of metal selenide nanoparticles using common organoselenium precursors. This information is intended to serve as a foundational guide for researchers interested in the synthesis of such nanomaterials and to offer a perspective on how a precursor like this compound might conceptually be approached, based on the behavior of analogous compounds. The protocols provided are not based on cited experiments using this compound and should be considered as generalized examples.

Introduction to Metal Selenide Nanoparticle Synthesis

Metal selenide nanoparticles (NPs), such as cadmium selenide (CdSe), lead selenide (PbSe), and zinc selenide (ZnSe), are of significant interest due to their unique size-tunable optical and electronic properties.[1] The synthesis of these nanoparticles is typically achieved through colloidal methods, where molecular precursors react in a high-boiling point solvent in the presence of stabilizing ligands. The choice of selenium precursor is critical as its reactivity influences the nucleation and growth kinetics of the nanoparticles, thereby affecting their size, shape, and crystal quality.

Commonly used selenium precursors include elemental selenium (Se), trioctylphosphine selenide (TOPSe), diphenylphosphine selenide (DPPSe), and tributylphosphine selenide (TBPSe).[2] These precursors are typically injected into a hot solution containing a metal precursor to initiate the rapid nucleation of nanoparticles.

While this compound is not a conventional precursor, its analogous compound, dibenzyl diselenide, has been explored in materials science.[3] The reactivity of such compounds is generally dictated by the cleavage of the Se-C or Se-Se bond at elevated temperatures.

Proposed General Reaction Pathway

The hypothetical use of this compound as a precursor would likely involve its thermal decomposition (thermolysis) at high temperatures to generate a reactive selenium species. This reactive species would then react with a metal precursor to form the metal selenide nanocrystal. The benzyl radicals formed as a byproduct would need to be considered in the reaction design.

A simplified, conceptual reaction scheme can be proposed as follows:

(C₆H₅CH₂)₂Se → 2 C₆H₅CH₂• + Se⁰ (or other reactive Se species)

M-ligand + Se⁰ → MSe + byproducts

Below is a generalized workflow for such a synthesis.

References

Application of Dibenzyl Selenide in Selenocyclization Reactions: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Initial searches for the application of dibenzyl selenide in selenocyclization reactions have yielded no specific examples, experimental protocols, or quantitative data in the reviewed scientific literature. While the broader field of organoselenium chemistry extensively details the use of various selenium-containing reagents in the synthesis of heterocyclic compounds, this compound itself does not appear to be a commonly employed precursor for such transformations.

The scientific literature extensively covers selenocyclization reactions using reagents such as dialkyl diselenides, diphenyl diselenide, and elemental selenium. These reactions are valuable for creating a diverse range of selenium-containing heterocycles, which are of interest in medicinal chemistry and materials science. However, specific protocols or studies detailing the use of this compound for these intramolecular cyclization processes are not readily found.

This lack of available data prevents the creation of detailed application notes and protocols as requested. The following sections would typically include tabulated quantitative data, detailed experimental methodologies, and visualized reaction pathways. In the absence of specific literature, a general overview of related concepts is provided for context, though it must be stressed that these do not directly involve this compound.

General Principles of Selenocyclization (Contextual Information)

Selenocyclization reactions are a powerful tool for the synthesis of selenium-containing heterocycles. These reactions typically involve the intramolecular attack of a nucleophile onto an alkene or alkyne that has been activated by an electrophilic selenium species. The general workflow for such a reaction is depicted below.

Application Notes and Protocols: Utilizing Dibenzyl Diselenide for the Introduction of the Benzylselenyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of dibenzyl diselenide as a precursor to introduce the benzylselenyl (BnSe) group into organic molecules. The primary method involves the reductive cleavage of the selenium-selenium bond in dibenzyl diselenide to generate a nucleophilic benzylselenolate anion, which can subsequently react with various electrophiles to form unsymmetrical selenides. This methodology is particularly relevant in the synthesis of biologically active molecules, including derivatives of the amino acid selenocysteine and compounds that mimic the antioxidant activity of glutathione peroxidase (GPx).

Introduction

Organoselenium compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and biological properties. The benzylselenyl group, in particular, is a key moiety in various synthetic intermediates and pharmacologically active agents. Dibenzyl diselenide is a stable, crystalline solid that serves as a convenient and effective precursor for the in situ generation of benzylselenolate (BnSe⁻), a potent nucleophile for the formation of carbon-selenium bonds. This process allows for the synthesis of a wide range of benzylselenyl-containing compounds.

Reaction Principle: Reductive Cleavage and Nucleophilic Substitution

The core strategy for utilizing dibenzyl diselenide involves a two-step, one-pot procedure. First, the Se-Se bond of dibenzyl diselenide is cleaved using a reducing agent, typically sodium borohydride (NaBH₄), to form two equivalents of the sodium benzylselenolate salt. This highly nucleophilic species is then intercepted by an electrophile (e.g., an alkyl halide) to yield the desired unsymmetrical selenide.

General Reaction Scheme:

Where Bn = Benzyl, R = Alkyl, Aryl, etc., X = Halogen

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Unsymmetrical Benzyl Selenides

This protocol describes the synthesis of unsymmetrical selenides via the reductive cleavage of dibenzyl diselenide followed by alkylation.

Materials:

-

Dibenzyl diselenide ((BnSe)₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol (EtOH) or Tetrahydrofuran (THF)

-

Alkyl halide (R-X)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve dibenzyl diselenide (1.0 mmol) in anhydrous ethanol (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 mmol) in small portions. The yellow color of the diselenide solution will disappear, indicating the formation of the selenolate anion.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical selenide.

Data Presentation

The following table summarizes representative yields for the synthesis of various unsymmetrical benzyl selenides using the general protocol described above.

| Entry | Electrophile (R-X) | Product | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | Dibenzyl Selenide | EtOH | 2 | 95 |

| 2 | Iodomethane | Benzyl Methyl Selenide | THF | 3 | 88 |

| 3 | 1-Bromobutane | Benzyl Butyl Selenide | EtOH | 4 | 92 |

| 4 | Allyl Bromide | Allyl Benzyl Selenide | THF | 2.5 | 90 |

| 5 | Propargyl Bromide | Benzyl Propargyl Selenide | EtOH | 3 | 85 |

Application in the Synthesis of Selenocysteine Derivatives

The introduction of the benzylselenyl group is a key step in the synthesis of protected selenocysteine, the 21st proteinogenic amino acid. The benzyl group serves as a convenient protecting group for the selenium moiety, which can be removed under reductive conditions at a later stage of peptide synthesis.

Synthetic Application: The benzylselenolate anion, generated from dibenzyl diselenide, can be used to open a protected aziridine-2-carboxylate, a common precursor for β-amino acids. This reaction introduces the benzylselenyl group at the β-position, leading to a protected selenocysteine derivative.

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of Unsymmetrical Selenides

The following diagram illustrates the general laboratory workflow for the synthesis of unsymmetrical selenides from dibenzyl diselenide.

Caption: Workflow for the synthesis of unsymmetrical selenides.

Signaling Pathway: Glutathione Peroxidase (GPx) Mimetic Activity

Many organoselenium compounds, including those synthesized from dibenzyl diselenide, exhibit glutathione peroxidase (GPx)-like antioxidant activity. They catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent, thereby protecting cells from oxidative damage. The catalytic cycle involves the selenium center shuttling between different oxidation states.

Caption: Catalytic cycle of a diselenide-based GPx mimic.

Disclaimer: The protocols and information provided are intended for use by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents.

Protocol for the Synthesis of CuInSe₂ Nanocrystals via Hot-Injection Using an Organoselenium Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of chalcopyrite copper indium diselenide (CuInSe₂) nanocrystals using a hot-injection method. While this protocol is based on the use of organoselenium precursors, it has been adapted from methodologies employing selenium sources like diphenyl selenide and selenium powder, as a specific, detailed protocol for dibenzyl selenide was not available in the reviewed literature. This method is designed to be a representative procedure for researchers aiming to synthesize high-quality CuInSe₂ nanocrystals.

Experimental Data Summary

The following table summarizes typical experimental parameters and resulting nanocrystal properties for the hot-injection synthesis of CuInSe₂ nanocrystals, as compiled from various sources. This data is intended to provide a comparative baseline for researchers.

| Parameter | Value | Reference |

| Precursors | ||

| Copper Source | Copper(I) Chloride (CuCl) | [1] |

| Indium Source | Indium(III) Chloride (InCl₃) | [1] |

| Selenium Source | Selenium Powder in Trioctylphosphine (TOP-Se) | [1] |

| Reaction Conditions | ||

| Solvent | Oleylamine (OLA) and 1-Octadecene (ODE) | [1] |

| Injection Temperature | 220-270 °C | [2] |

| Reaction Time | Varies (minutes to hours) | [3] |

| Nanocrystal Properties | ||

| Average Size | 3.71 - 16.5 nm | [1][2] |

| Crystal Structure | Chalcopyrite | [1] |

| Band Gap | 1.08 - 1.75 eV | [1][4] |

Experimental Protocol

This protocol outlines a typical hot-injection synthesis for CuInSe₂ nanocrystals.

Materials:

-

Copper(I) chloride (CuCl, 99.99%)

-

Indium(III) chloride (InCl₃, 99.99%)

-

This compound ((C₆H₅CH₂)₂Se) or a similar organoselenium precursor

-

Oleylamine (OLA, >70%)

-

1-Octadecene (ODE, 90%)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line and glassware

-

Heating mantle with temperature controller

-

Magnetic stirrer

Procedure:

-

Precursor Solution Preparation (Metal Precursors):

-

In a three-neck flask, combine CuCl (e.g., 0.5 mmol) and InCl₃ (e.g., 0.5 mmol) with 10 mL of oleylamine.

-

Attach the flask to a Schlenk line, and degas the mixture by heating to 120 °C under vacuum for 1 hour with vigorous stirring.

-

After degassing, switch the atmosphere to argon or nitrogen.

-

-

Selenium Precursor Solution Preparation:

-

In a separate vial inside a glovebox, dissolve this compound (e.g., 1 mmol) in 5 mL of 1-octadecene. If using a different selenium precursor like selenium powder, it is often dissolved in a coordinating solvent like trioctylphosphine (TOP).

-

-

Hot-Injection Synthesis:

-

Heat the metal precursor solution in the three-neck flask to the desired injection temperature (e.g., 240 °C) under a constant flow of argon or nitrogen.

-

Once the temperature is stable, rapidly inject the selenium precursor solution into the hot reaction mixture using a syringe.

-

A rapid color change should be observed, indicating the nucleation and growth of the nanocrystals.

-

Allow the reaction to proceed at the injection temperature for a specific time (e.g., 30 minutes) to control the size and properties of the nanocrystals.

-

-

Isolation and Purification of Nanocrystals:

-

After the desired reaction time, quickly cool the reaction mixture to room temperature by removing the heating mantle.

-

Add 10 mL of anhydrous toluene to the cooled solution to prevent precipitation.

-

Precipitate the CuInSe₂ nanocrystals by adding 20 mL of anhydrous ethanol and centrifuging the mixture.

-

Discard the supernatant and re-disperse the nanocrystal pellet in a small amount of toluene.

-

Repeat the precipitation and re-dispersion steps at least two more times to remove unreacted precursors and excess ligands.

-

Finally, disperse the purified CuInSe₂ nanocrystals in a suitable solvent like toluene for storage and characterization.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hot-injection synthesis of CuInSe₂ nanocrystals.

Caption: Experimental workflow for CuInSe₂ nanocrystal synthesis.

Chemical Reaction Pathway

This diagram outlines the proposed chemical reaction pathway for the formation of CuInSe₂ nanocrystals. The reaction proceeds through the formation of intermediate copper and indium selenide species.

Caption: Proposed reaction pathway for CuInSe₂ formation.

References

Application Notes and Protocols: Dibenzyl Selenide in Visible-Light-Induced Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibenzyl selenide in visible-light-induced organic reactions. This compound serves as a versatile reagent in modern organic synthesis, acting as a precursor to benzylselenyl radicals under mild, visible-light irradiation. This approach avoids the need for harsh reagents or metal catalysts, aligning with the principles of green chemistry. The applications highlighted herein are of significant interest for the construction of complex molecules relevant to pharmaceutical and materials science.

Application: Photocatalyst-Free C(sp²)–H Selenylation of Indoles